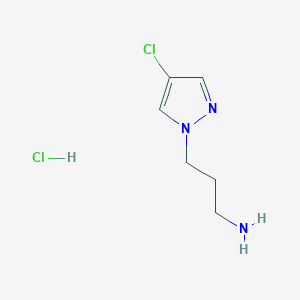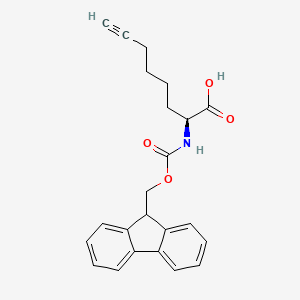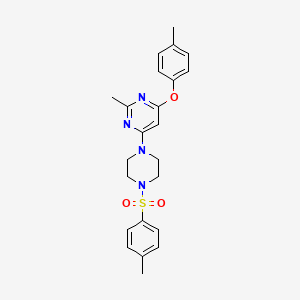![molecular formula C14H16N2O3 B3003595 N-[1-(2-Methoxyacetyl)-2,3-dihydroindol-5-yl]prop-2-enamide CAS No. 2191110-37-7](/img/structure/B3003595.png)
N-[1-(2-Methoxyacetyl)-2,3-dihydroindol-5-yl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-Methoxyacetyl)-2,3-dihydroindol-5-yl]prop-2-enamide, also known as MAD-2, is a synthetic compound that has been studied for its potential use in scientific research. It is a derivative of indole-3-acetic acid, which is a naturally occurring plant hormone. The chemical structure of MAD-2 has been modified to enhance its stability and bioavailability, making it a useful tool for investigating various biological processes.
Mécanisme D'action
The mechanism of action of N-[1-(2-Methoxyacetyl)-2,3-dihydroindol-5-yl]prop-2-enamide is not fully understood, but it is believed to involve the regulation of gene expression. N-[1-(2-Methoxyacetyl)-2,3-dihydroindol-5-yl]prop-2-enamide has been shown to activate certain genes involved in plant growth and development, as well as genes involved in cancer cell death.
Biochemical and Physiological Effects:
N-[1-(2-Methoxyacetyl)-2,3-dihydroindol-5-yl]prop-2-enamide has been shown to have several biochemical and physiological effects. In plants, it can enhance root growth and improve the tolerance of plants to environmental stress. In cancer cells, it can inhibit cell growth and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[1-(2-Methoxyacetyl)-2,3-dihydroindol-5-yl]prop-2-enamide is its stability and bioavailability, which make it a useful tool for investigating various biological processes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on N-[1-(2-Methoxyacetyl)-2,3-dihydroindol-5-yl]prop-2-enamide. One area of interest is its potential use in developing new treatments for cancer. Studies are ongoing to investigate the mechanism of action of N-[1-(2-Methoxyacetyl)-2,3-dihydroindol-5-yl]prop-2-enamide and its potential use in combination with other cancer therapies.
Another area of interest is its potential use in agriculture. Studies are ongoing to investigate the effects of N-[1-(2-Methoxyacetyl)-2,3-dihydroindol-5-yl]prop-2-enamide on plant growth and development, as well as its potential use in improving crop yields and tolerance to environmental stress.
Overall, N-[1-(2-Methoxyacetyl)-2,3-dihydroindol-5-yl]prop-2-enamide is a promising compound that has the potential to be a useful tool for investigating various biological processes. Further research is needed to fully understand its mechanism of action and potential applications in both cancer research and agriculture.
Méthodes De Synthèse
The synthesis of N-[1-(2-Methoxyacetyl)-2,3-dihydroindol-5-yl]prop-2-enamide involves several steps, starting with the reaction of indole-3-acetic acid with acetic anhydride to form 2-acetoxyindole-3-acetic acid. This intermediate is then treated with methoxymethyl chloride to yield 2-methoxymethylindole-3-acetic acid. The final step involves the reaction of this compound with prop-2-enamide to form N-[1-(2-Methoxyacetyl)-2,3-dihydroindol-5-yl]prop-2-enamide.
Applications De Recherche Scientifique
N-[1-(2-Methoxyacetyl)-2,3-dihydroindol-5-yl]prop-2-enamide has been studied for its potential use in various scientific research applications. One area of interest is its role in regulating plant growth and development. Studies have shown that N-[1-(2-Methoxyacetyl)-2,3-dihydroindol-5-yl]prop-2-enamide can promote root growth and enhance the tolerance of plants to environmental stress.
In addition, N-[1-(2-Methoxyacetyl)-2,3-dihydroindol-5-yl]prop-2-enamide has been investigated for its potential use in cancer research. Studies have shown that N-[1-(2-Methoxyacetyl)-2,3-dihydroindol-5-yl]prop-2-enamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in certain types of cancer.
Propriétés
IUPAC Name |
N-[1-(2-methoxyacetyl)-2,3-dihydroindol-5-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-3-13(17)15-11-4-5-12-10(8-11)6-7-16(12)14(18)9-19-2/h3-5,8H,1,6-7,9H2,2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHTYASXVYAJGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC2=C1C=CC(=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B3003512.png)
![3-(Propan-2-yl)imidazo[1,5-a]pyridine](/img/structure/B3003513.png)


![[(2-Cyanoethyl)(phenyl)carbamoyl]methyl 2,6-dichloropyridine-4-carboxylate](/img/structure/B3003516.png)

![(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;hydrochloride](/img/structure/B3003522.png)
![2-Naphthyl 2-[(5-chloro-2-methoxyphenyl)sulfonyloxy]benzoate](/img/structure/B3003523.png)


![2-{2-[(Morpholin-4-yl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B3003532.png)

![Methyl 3-[isocyano(4-methylbenzenesulfonyl)methyl]benzoate](/img/structure/B3003534.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B3003535.png)